3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone: is an organic compound that features a 1,3-dioxane ring attached to a fluorinated propiophenone structure
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its fluorinated aromatic ring and dioxane moiety can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the enzyme fatty acid amide hydrolase (faah) . FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes such as appetite, cognition, anxiety, mood, and pain .
Mode of Action
If we consider its potential inhibition of faah, it could increase the levels of endocannabinoids by preventing their degradation . This would enhance endocannabinoid signaling, potentially affecting various physiological processes.
Biochemical Pathways
This system includes two main receptors, CB1 and CB2, and their endogenous ligands, the endocannabinoids . By inhibiting FAAH and thus increasing endocannabinoid levels, the compound could modulate these pathways and their downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 3406±170 °C, and its predicted density is 1090±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
If it does inhibit faah and thus increase endocannabinoid levels, it could potentially modulate various physiological processes, including appetite, cognition, anxiety, mood, and pain .
Biochemical Analysis
Biochemical Properties
3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The interactions between 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone and these biomolecules can be characterized by binding affinity, specificity, and the resulting biochemical outcomes .
Cellular Effects
The effects of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone can impact the expression of specific genes, thereby affecting protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that influence the function of the target biomolecule. Furthermore, 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone may affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s effects can vary over time, with potential changes in its biochemical activity and cellular interactions. The stability of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone under different conditions, such as pH and temperature, also plays a role in its temporal effects .
Dosage Effects in Animal Models
In animal models, the effects of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone can vary depending on the dosage administered. Lower doses may elicit specific biochemical and cellular responses, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .
Metabolic Pathways
3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. These interactions can influence metabolic flux and the levels of metabolites within the cell. The compound’s metabolism may result in the formation of active or inactive metabolites, which can further impact its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its overall function and efficacy .
Subcellular Localization
The subcellular localization of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The fluorinated propiophenone moiety can be introduced via Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-efficiency catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxane ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Comparison with Similar Compounds
3-(1,3-Dioxan-2-YL)aniline: Similar structure with an aniline group instead of a propiophenone moiety.
3-(1,3-Dioxan-2-YL)phenol: Contains a phenol group, offering different reactivity and applications.
1,3,5-Tris(1,3-dioxan-2-YL)benzene: Features multiple dioxane rings attached to a benzene core, providing a more complex structure.
Uniqueness: 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is unique due to the presence of both a fluorinated aromatic ring and a 1,3-dioxane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPDJANGVDXXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645925 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-98-3 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.